REACTION_CXSMILES
|
[CH:1]1([C:6]([C:12]2[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=2)([OH:11])[C:7]([O:9][CH3:10])=[O:8])[CH2:5][CH2:4][CH2:3][CH2:2]1.[CH3:18][N:19]1[CH2:23]C[CH:21](O)[CH2:20]1.CCOC(C)=O.CCO>CCCCCCC>[CH:1]1([C:6]([C:12]2[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=2)([OH:11])[C:7]([O:9][CH:10]2[CH2:21][CH2:20][N:19]([CH3:23])[CH2:18]2)=[O:8])[CH2:5][CH2:4][CH2:3][CH2:2]1
|
Name
|
|
Quantity
|
2.2 g
|
Type
|
reactant
|
Smiles
|
C1(CCCC1)C(C(=O)OC)(O)C1=CC=CC=C1
|
Name
|
|
Quantity
|
1.3 g
|
Type
|
reactant
|
Smiles
|
CN1CC(CC1)O
|
Name
|
|
Quantity
|
40 mL
|
Type
|
solvent
|
Smiles
|
CCCCCCC
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
CCCCCCC
|
Type
|
CUSTOM
|
Details
|
the solution was stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
DISTILLATION
|
Details
|
had been distilled
|
Type
|
ADDITION
|
Details
|
About 0.003 g of sodium was added
|
Type
|
TEMPERATURE
|
Details
|
heated for 2 h as the distillation
|
Duration
|
2 h
|
Type
|
ADDITION
|
Details
|
More heptane was added at such a rate as
|
Type
|
ADDITION
|
Details
|
Additional sodium was added at the end of an hour
|
Type
|
TEMPERATURE
|
Details
|
The solution was then cooled
|
Type
|
EXTRACTION
|
Details
|
extracted with 3N HCl
|
Type
|
EXTRACTION
|
Details
|
The acid extract
|
Type
|
EXTRACTION
|
Details
|
extracted three times with ether
|
Type
|
CUSTOM
|
Details
|
Removal of the dried ether solution
|
Type
|
CUSTOM
|
Details
|
gave a crude oil
|
Name
|
|
Type
|
product
|
Smiles
|
|
Name
|
|
Type
|
product
|
Smiles
|
C1(CCCC1)C(C(=O)OC1CN(CC1)C)(O)C1=CC=CC=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.053 g | |
YIELD: PERCENTYIELD | 72% | |
YIELD: CALCULATEDPERCENTYIELD | 72% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[CH:1]1([C:6]([C:12]2[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=2)([OH:11])[C:7]([O:9][CH3:10])=[O:8])[CH2:5][CH2:4][CH2:3][CH2:2]1.[CH3:18][N:19]1[CH2:23]C[CH:21](O)[CH2:20]1.CCOC(C)=O.CCO>CCCCCCC>[CH:1]1([C:6]([C:12]2[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=2)([OH:11])[C:7]([O:9][CH:10]2[CH2:21][CH2:20][N:19]([CH3:23])[CH2:18]2)=[O:8])[CH2:5][CH2:4][CH2:3][CH2:2]1
|
Name
|
|
Quantity
|
2.2 g
|
Type
|
reactant
|
Smiles
|
C1(CCCC1)C(C(=O)OC)(O)C1=CC=CC=C1
|
Name
|
|
Quantity
|
1.3 g
|
Type
|
reactant
|
Smiles
|
CN1CC(CC1)O
|
Name
|
|
Quantity
|
40 mL
|
Type
|
solvent
|
Smiles
|
CCCCCCC
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
CCCCCCC
|
Type
|
CUSTOM
|
Details
|
the solution was stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
DISTILLATION
|
Details
|
had been distilled
|
Type
|
ADDITION
|
Details
|
About 0.003 g of sodium was added
|
Type
|
TEMPERATURE
|
Details
|
heated for 2 h as the distillation
|
Duration
|
2 h
|
Type
|
ADDITION
|
Details
|
More heptane was added at such a rate as
|
Type
|
ADDITION
|
Details
|
Additional sodium was added at the end of an hour
|
Type
|
TEMPERATURE
|
Details
|
The solution was then cooled
|
Type
|
EXTRACTION
|
Details
|
extracted with 3N HCl
|
Type
|
EXTRACTION
|
Details
|
The acid extract
|
Type
|
EXTRACTION
|
Details
|
extracted three times with ether
|
Type
|
CUSTOM
|
Details
|
Removal of the dried ether solution
|
Type
|
CUSTOM
|
Details
|
gave a crude oil
|
Name
|
|
Type
|
product
|
Smiles
|
|
Name
|
|
Type
|
product
|
Smiles
|
C1(CCCC1)C(C(=O)OC1CN(CC1)C)(O)C1=CC=CC=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.053 g | |
YIELD: PERCENTYIELD | 72% | |
YIELD: CALCULATEDPERCENTYIELD | 72% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |